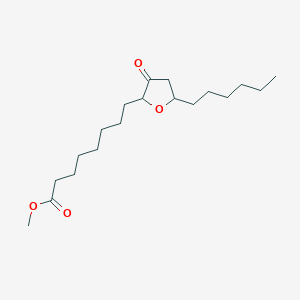
Methyl 8-(5-hexyl-3-oxooxolan-2-YL)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate is a chemical compound known for its unique structure and properties It is a methyl ester derivative of octanoic acid, featuring a hexyl-substituted oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate typically involves the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The hexyl-substituted oxolane ring is introduced through a series of organic reactions, including alkylation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and crystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Amides and esters
Aplicaciones Científicas De Investigación
Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry
Mecanismo De Acción
The mechanism of action of Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxolane ring and ester group play crucial roles in its binding affinity and reactivity. The pathways involved may include enzymatic hydrolysis and oxidation-reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl octanoate: A simpler ester with similar reactivity but lacking the oxolane ring.
Methyl 8-(5-hexyl-2-furyl)octanoate: A structurally related compound with a furan ring instead of an oxolane ring
Uniqueness
Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate is unique due to its hexyl-substituted oxolane ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
90735-21-0 |
|---|---|
Fórmula molecular |
C19H34O4 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-9-12-16-15-17(20)18(23-16)13-10-7-6-8-11-14-19(21)22-2/h16,18H,3-15H2,1-2H3 |
Clave InChI |
VUQHRBADBUYGSB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CC(=O)C(O1)CCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


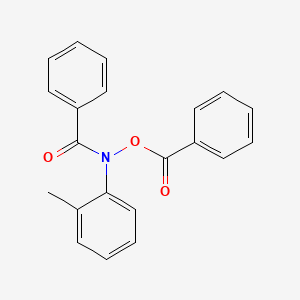
![tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane](/img/structure/B14371855.png)
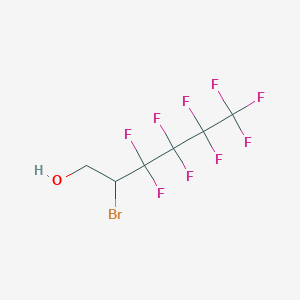

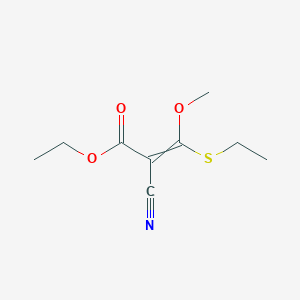
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide](/img/structure/B14371897.png)
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)

![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
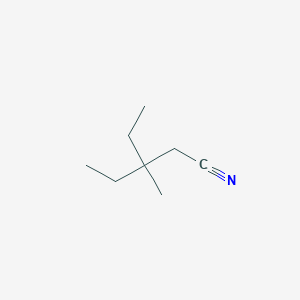
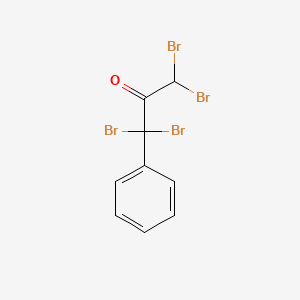
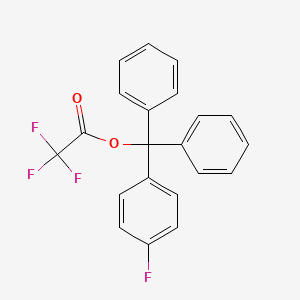
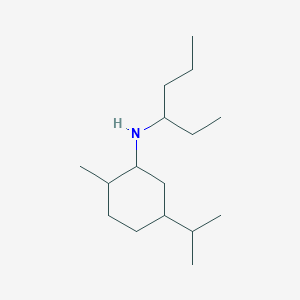
![[1-(Ethenyloxy)propan-2-yl]cyclohexane](/img/structure/B14371938.png)
